molecular formula C23H22N2O2 B1162244 PB-22 5-hydroxyquinoline isomer

PB-22 5-hydroxyquinoline isomer

Cat. No. B1162244
M. Wt: 358.4
InChI Key: OSRRQNMXXGSCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PB-22 is a synthetic cannabinoid that is structurally analogous to the potent aminoalkylindoles like JWH 018. It differs from JWH 018 by having 8-hydroxyquinoline replacing the naphthalene group of JWH 018. PB-22 5-hydroxyquinoline isomer is a structural isomer of PB-22. The physiological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.

Scientific Research Applications

Analytical Differentiation in Forensic Drug Analysis

The differentiation among regioisomers of synthetic cannabinoids, including PB-22 5-hydroxyquinoline isomer, is crucial in forensic drug analysis. This is because not all isomers are regulated by law. A study by Kohyama et al. (2016) focused on the isomeric molecules stemming from minor modifications of 5F-PB-22. The research reported on the analytical properties of these molecules and methods for their differentiation, using techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) and liquid chromatography (LC)–tandem mass spectrometry analysis (Kohyama et al., 2016).

Nonsteroidal Aromatase Inhibitors

A study by Ferlin et al. (2013) designed and synthesized a library of novel pyrroloquinolines equipped with an azolylmethyl group as nonsteroidal CYP19 aromatase inhibitors. This research demonstrated that the pyrroloquinoline scaffold, which includes PB-22 5-hydroxyquinoline isomer, could be a starting point for the development of new pyrroloquinoline-based aromatase inhibitors (Ferlin et al., 2013).

Metal Complexes and Thermal Behavior

Crespi et al. (2003) investigated the Ti(IV), Zr(IV), and Pb(II) complexes with 5-nitro-8-hydroxyquinoline (related to PB-22 5-hydroxyquinoline isomer) to observe variations in thermal behavior and composition or structure of final oxide residues under different atmospheres and heating rates (Crespi et al., 2003).

Ruthenium Styryl Complexes

Research by Abdel-Rahman et al. (2015) involved ruthenium styryl complexes with ligands derived from 2-hydroxy- and 2-mercaptopyridine and 2-hydroxy- and 2-mercaptoquinoline. These complexes were studied for their potential in catalysis and material science (Abdel-Rahman et al., 2015).

Human Hepatocyte Metabolism Study

Wohlfarth et al. (2014) studied the metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. This study is relevant for understanding the human metabolic process of these substances (Wohlfarth et al., 2014).

Luminescent Properties

Research by Cölle et al. (2002) on the structure of the blue luminescent δ-phase of tris(8-hydroxyquinoline)aluminium(iii) (Alq3) is indicative of the potential applications of PB-22 5-hydroxyquinoline isomer in optoelectronics and light-emitting materials (Cölle et al., 2002).

Tautomer Stability Study

Heidarnezhad et al. (2013) conducted a computational study on the tautomer stability of 4-hydroxyquinoline derivatives, including PB-22 5-hydroxyquinoline isomer, considering solvent effects and NBO analysis (Heidarnezhad et al., 2013).

properties

Product Name

PB-22 5-hydroxyquinoline isomer

Molecular Formula

C23H22N2O2

Molecular Weight

358.4

InChI

InChI=1S/C23H22N2O2/c1-2-3-6-15-25-16-19(17-9-4-5-12-21(17)25)23(26)27-22-13-7-11-20-18(22)10-8-14-24-20/h4-5,7-14,16H,2-3,6,15H2,1H3

InChI Key

OSRRQNMXXGSCGK-UHFFFAOYSA-N

SMILES

O=C(OC1=CC=CC2=C1C=CC=N2)C3=CN(CCCCC)C4=C3C=CC=C4

synonyms

quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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